2-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrazole ring and a tetrahydropyran ring. Benzamides and pyrazoles are both important in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction, and the coupling of this with the benzamide moiety. The tetrahydropyran ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyrazole rings are aromatic, contributing to the compound’s stability, while the tetrahydropyran ring is a saturated cyclic ether .Chemical Reactions Analysis
As a benzamide and pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions on the benzene ring or at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Applications in Antitumor Agents
A study by Yoshida et al. (2005) on benzothiazole derivatives, specifically focusing on compounds designed for enhanced biological stability and potency against tumorigenic cell lines, highlights the potential of similar chemical structures for antitumor applications. Although not directly related to the exact chemical name given, this research contextually supports the exploration of complex benzamide derivatives in cancer therapy (Yoshida et al., 2005).
Intermolecular Interactions and Crystal Structure
Saeed et al. (2020) discuss the synthesis, crystal structure, and intermolecular interactions of antipyrine-like derivatives, which share structural similarities with the compound . The study emphasizes the importance of hydrogen bonding and π-interactions in stabilizing the crystal structures of these compounds, which can influence their biological activities and material properties (Saeed et al., 2020).
Hybrid and Bioactive Cocrystals
Al-Otaibi et al. (2020) investigate cocrystals involving pyrazinamide and hydroxybenzoic acids, highlighting the role of computational simulations in understanding molecule reactivity and potential excipient applications. This research demonstrates the utility of such compounds in drug formulation, suggesting similar potential for the compound of interest in developing new pharmaceuticals (Al-Otaibi et al., 2020).
Synthesis and Antimicrobial Activity
The research conducted by Idrees et al. (2020) on the synthesis and antimicrobial activity of azetidinone derivatives, which incorporate pyrazole and benzofuran moieties, shows the significance of structurally complex benzamides in combating microbial pathogens. This supports the exploration of the compound of interest for antimicrobial applications, highlighting its relevance in addressing antibiotic resistance (Idrees et al., 2020).
Antitubercular Activities
Nayak et al. (2016) present the synthesis and antitubercular screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The findings indicate significant activity against Mycobacterium tuberculosis, suggesting that derivatives of the compound of interest may hold promise for tuberculosis treatment (Nayak et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-15-7-2-1-6-14(15)16(21)19-12-9-18-20(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNKPJBQVKTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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